Amiquinsin
Overview
Description
Amiquinsin is a chemical compound with the molecular formula C11H12N2O2 . It is also known by the names 6,7-dimethoxyquinolin-4-amine and 4-Amino-6,7-dimethoxyquinoline .
Synthesis Analysis
The metabolism of amiquinsin hydrochloride (4-amino-6,7-dimethoxyquinoline hydrochloride monohydrate) was studied in rats and humans. The major metabolite isolated from human urine was identified through synthesis as 4-amino-6,7-dimethoxy-3-quinolinol hydrochloride hydrate .
Molecular Structure Analysis
Amiquinsin has a molecular weight of 204.22 g/mol . The InChI string for Amiquinsin is InChI=1S/C11H12N2O2/c1-14-10-5-7-8 (12)3-4-13-9 (7)6-11 (10)15-2/h3-6H,1-2H3, (H2,12,13)
. The canonical SMILES for Amiquinsin is COC1=CC2=C (C=CN=C2C=C1OC)N
.
Physical And Chemical Properties Analysis
Amiquinsin has a molecular weight of 204.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The exact mass of Amiquinsin is 204.089877630 g/mol . The topological polar surface area of Amiquinsin is 57.4 Ų .
Scientific Research Applications
Hypotensive Properties
Amiquinsin has been studied for its hypotensive properties. In research conducted by Wright and Halliday (1974), the compound 4-amino-6,7-dimethoxyisoquinoline hydrochloride, a structural isomer of amiquinsin hydrochloride, was synthesized and tested. It demonstrated hypotensive effects in anesthetized normotensive dogs and produced an antihypertensive effect in unanesthetized renal hypertensive dogs (Wright & Halliday, 1974).
Metabolism Studies
A study by Wright, Herrett, Heotis, and Butterfield (1980) focused on the metabolism of amiquinsin in rats and humans. They identified the major metabolite of amiquinsin hydrochloride in human urine as 4-amino-6,7-dimethoxy-3-quinolinol hydrochloride hydrate (Wright et al., 1980).
Absorption, Distribution, and Elimination Studies
Conklin and Hollifield (1970) conducted studies on the absorption, distribution, and elimination of amiquinsin hydrochloride, revealing dose-related blood drug levels and linear urinary drug dose responses in dogs following oral or parenteral dosage (Conklin & Hollifield, 1970).
properties
IUPAC Name |
6,7-dimethoxyquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVYGOXJMRZJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158613 | |
Record name | Amiquinsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amiquinsin | |
CAS RN |
13425-92-8 | |
Record name | Amiquinsin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amiquinsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMIQUINSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85HK85C137 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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